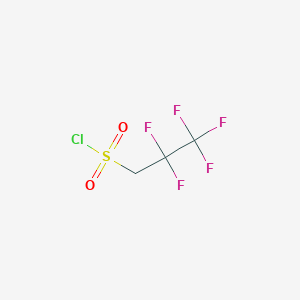

2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O2S/c4-12(10,11)1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSRGYNPIJYHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Sulfonyl Chloride Formation

The classic approach to preparing sulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or sulfonate precursor. For 2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride, the likely synthetic pathway starts from 2,2,3,3,3-pentafluoropropane-1-sulfonic acid or its derivatives, followed by chlorination using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride (COCl)2 under anhydrous conditions.

-

$$

\text{2,2,3,3,3-Pentafluoropropane-1-sulfonic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$ -

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: 0–50 °C

- Time: Several hours under inert atmosphere (nitrogen or argon)

-

- The reaction must be performed under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Excess thionyl chloride is often used to drive the reaction to completion.

- Purification is commonly achieved by vacuum distillation or recrystallization depending on the physical state.

Fluorination of Sulfonyl Chloride Precursors

Another route involves the fluorination of propyl sulfonyl chloride derivatives. Starting from chlorinated or partially fluorinated propane sulfonyl chlorides, selective fluorination can be achieved using hydrogen fluoride (HF) or other fluorinating agents under controlled conditions.

| Parameter | Typical Range |

|---|---|

| Fluorinating agent | Anhydrous hydrogen fluoride (HF) |

| Temperature | 0 to 200 °C (depending on step) |

| Pressure | 0.1 to 10 MPa |

| Reaction type | Batch, semi-continuous, or flow |

| Catalyst | Usually none (catalyst-free) |

-

- Reaction of 1,1,3,3,3-pentachloropropene with HF to introduce fluorine atoms selectively.

- Subsequent chlorination or sulfonation to install the sulfonyl chloride functionality.

-

- Continuous flow reactors are preferred for safety and control.

- The reaction is often performed in the liquid phase without solvents to minimize side reactions.

- Careful control of HF equivalents and reaction temperature is critical to obtain high selectivity and yield.

Indirect Synthesis via 2,2,3,3,3-Pentafluoropropyl Sulfonate Esters

A related compound, 2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate, is synthesized by nucleophilic substitution of 2,2,3,3,3-pentafluoro-1-propanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.

-

$$

\text{2,2,3,3,3-Pentafluoro-1-propanol} + \text{p-Toluenesulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{2,2,3,3,3-Pentafluoropropyl tosylate} + \text{HCl}

$$ This tosylate intermediate can be further transformed into the sulfonyl chloride by replacement of the tosylate group or by oxidation and chlorination steps, although direct conversion is less common.

-

- Room temperature, inert atmosphere

- Solvent: Dichloromethane or similar

- Base: Pyridine or triethylamine to scavenge HCl

Summary of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Direct Chlorination | 2,2,3,3,3-Pentafluoropropane-1-sulfonic acid | Thionyl chloride, anhydrous conditions | Straightforward, high purity | Requires sulfonic acid precursor, moisture sensitive |

| Fluorination of Chloropropene | 1,1,3,3,3-Pentachloropropene | HF, controlled temp and pressure | Industrial scale, selective | Handling HF, complex control |

| Tosylate Intermediate Route | 2,2,3,3,3-Pentafluoro-1-propanol + tosyl chloride | Pyridine, room temp | Mild conditions, versatile | Multi-step, indirect |

Research Findings and Analytical Data

| Property | Data |

|---|---|

| Molecular Formula | C3H2ClF5O2S |

| Molecular Weight | 231.94 g/mol |

| SMILES | C(C(C(F)(F)F)(F)F)S(=O)(=O)Cl |

| InChI Key | NPSRGYNPIJYHGU-UHFFFAOYSA-N |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 232.94570 | 156.5 |

| [M+Na]+ | 254.92764 | 160.7 |

| [M+NH4]+ | 249.97224 | 159.1 |

| [M+K]+ | 270.90158 | 156.6 |

| [M-H]- | 230.93114 | 147.8 |

| [M+Na-2H]- | 252.91309 | 155.3 |

| [M]+ / [M]- | 231.93787 | 154.7 |

- These data assist in confirming the identity and purity of the synthesized compound via mass spectrometry and ion mobility methods.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. It can react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines under mild conditions to form sulfonamides.

Alcohols: Reaction with alcohols in the presence of a base such as pyridine to form sulfonate esters.

Thiols: Reaction with thiols to form sulfonothioates.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

Organic Synthesis

PFPSCl is widely used as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into various organic compounds.

Key Applications in Organic Synthesis:

- Formation of Sulfonamides : PFPSCl can react with amines to form sulfonamides, which are crucial intermediates in pharmaceuticals.

- Photoacid Generators : It serves as a precursor for photoacid generators used in photolithography processes for semiconductor manufacturing. This application is critical for the production of integrated circuits and microelectronic devices .

Analytical Chemistry

PFPSCl is employed in analytical chemistry for its reactivity and ability to form stable derivatives.

Applications in Analytical Chemistry:

- Derivatization Agent : It is used to derivatize alcohols and amines to improve their detectability and quantification in chromatographic analyses.

- Fluorinated Standards : Due to its fluorinated structure, PFPSCl can be utilized as a standard in mass spectrometry for the analysis of environmental samples .

Materials Science

The compound's unique properties lend themselves well to applications in materials science.

Key Applications in Materials Science:

- Fluorinated Polymers : PFPSCl can be used to synthesize fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are useful in coatings and sealants that require high durability.

- Surface Modification : It is applied for surface modification of materials to impart hydrophobic properties, making it valuable in various industrial applications such as textiles and automotive coatings .

Case Study 1: Use in Semiconductor Manufacturing

A study demonstrated that PFPSCl is effective as a photoacid generator for advanced lithography techniques. The compound was shown to enhance resolution and pattern fidelity during the fabrication of microelectronic devices.

Case Study 2: Environmental Analysis

Research indicated that PFPSCl derivatives could be used effectively as standards for detecting trace levels of organic contaminants in water samples via gas chromatography-mass spectrometry (GC-MS). This application highlights the compound's importance in environmental monitoring.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This results in the formation of a covalent bond between the nucleophile and the sulfonyl group, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural Analogues

Fluorinated Sulfonyl Chlorides

- (1S)-10-Camphor Sulfonyl Chloride : Unlike the aliphatic fluorinated backbone of 2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride, this compound features a rigid bicyclic terpene (camphor) framework. This structural difference results in distinct chiral separation capabilities, as demonstrated in chromatographic applications (Table 1, ). Its stereochemical complexity enhances enantioselectivity but reduces thermal stability compared to fluorinated aliphatic analogues .

- Perfluorobenzenesulfonyl Chlorides (e.g., 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-benzenesulfonyl chloride): Aromatic fluorinated sulfonyl chlorides exhibit higher resonance stabilization and lower reactivity toward nucleophilic substitution due to electron-withdrawing effects of the aryl group. They are primarily used in high-temperature polymer synthesis, contrasting with the aliphatic compound’s utility in aqueous-phase reactions .

Table 1: Structural and Reactivity Comparison

Functional Group Variants

2.2.1 Sulfenyl Chlorides

1,1-Dichloro-2,2,3,3,3-pentafluoropropane (sulfenyl chloride: -SCl) lacks the sulfonyl group’s oxidation state (-SO₂Cl). This reduces its electrophilicity, making it less reactive in nucleophilic substitutions. It is primarily used as a solvent or intermediate in fluorocarbon synthesis rather than as a sulfonating agent .

2.2.2 Sulfonamides and Sulfonate Salts Perfluorinated sulfonamides (e.g., [160965-19-5] Poly[2-perfluoroalkyl ethylsiloxane]) and sulfonate salts (e.g., undecafluoro-1-pentanesulfonic acid ammonium salt) exhibit higher hydrolytic stability and ionic conductivity. These properties make them suitable for fuel cell membranes and anti-static coatings, unlike the sulfonyl chloride’s role as a transient intermediate .

Biological Activity

2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride (CAS No. 1210498-48-8) is a fluorinated sulfonyl chloride that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound is particularly relevant in the context of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health impacts.

- Molecular Formula : C3F5ClO2S

- Molecular Weight : 196.59 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents

The biological activity of this compound primarily stems from its ability to act as a reactive electrophile. It can undergo nucleophilic substitution reactions with various biological molecules, such as proteins and nucleic acids. The sulfonyl chloride functional group allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to alterations in biological pathways.

Immunotoxicity

Recent studies have highlighted the immunotoxic effects associated with PFAS compounds. The mechanisms include:

- Modulation of Immune Cell Signaling : Compounds like this compound can interfere with calcium signaling and nuclear receptor pathways (e.g., NF-κB and PPARs), leading to altered immune responses .

- Impact on Immune Cell Populations : Exposure has been linked to changes in the populations of immune cells, which can result in immunosuppression or enhanced immune responses under certain conditions .

Case Studies

- Animal Studies : Functional immunotoxicity tests have shown that exposure to PFAS leads to decreased antibody responses in rodent models. For instance, studies indicated significant reductions in serum IgM and IgG levels following exposure to various PFAS compounds .

- Human Health Implications : Epidemiological studies have suggested correlations between PFAS exposure and various health outcomes, including autoimmune diseases and altered immune function .

Table 1: Summary of Biological Effects of this compound

| Study Type | Findings | Reference |

|---|---|---|

| Animal Studies | Decreased T-cell dependent antibody responses | |

| Human Epidemiology | Correlation with autoimmune diseases | |

| In Vitro Studies | Inhibition of immune cell proliferation |

Applications in Medicinal Chemistry

Due to its electrophilic nature, this compound is being explored as a building block for synthesizing novel pharmaceuticals. Its ability to modify biological targets makes it a candidate for developing drugs that require precise interaction with biomolecules.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves fluorination of propane sulfonyl chloride precursors using agents like SF₄ or HF-pyridine under anhydrous conditions. Optimize yield by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Monitor fluorination progress via <sup>19</sup>F NMR to track intermediate formation. Post-reaction purification via fractional distillation under reduced pressure (e.g., 40–60 mmHg) is critical due to moisture sensitivity .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm substitution patterns (e.g., δ -75 ppm for CF₃ groups in <sup>19</sup>F NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks ([M-Cl]⁺ fragments expected).

- Refractive Index/Density : Cross-check experimental values (e.g., nD ~1.288, density ~1.505 g/mL) against literature for consistency .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis. Store at -20°C in sealed, moisture-resistant containers. Emergency protocols include immediate flushing with water for skin/eye contact and avoiding aqueous workups without rigorous pH control .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this sulfonyl chloride with nucleophiles in substitution reactions?

- Methodological Answer : The electron-withdrawing pentafluoro group enhances electrophilicity at the sulfur center. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify reaction rates with amines or alcohols. Computational modeling (DFT) of transition states reveals steric effects from the CF₃ groups, which may hinder SN2 pathways .

Q. How can researchers resolve contradictions in reported thermal stability data?

- Methodological Answer : Conduct accelerated aging studies using thermogravimetric analysis (TGA) under varying humidity levels. Compare decomposition onset temperatures (Td) across studies and correlate with purity metrics (e.g., GC-MS for byproduct identification). Reproduce experiments in controlled environments (e.g., dry vs. humid N₂) to isolate degradation pathways .

Q. What strategies optimize its use as a fluorinating agent in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Low-polarity solvents (e.g., hexane) reduce side reactions.

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity in challenging substrates.

- Workup : Quench excess reagent with cold NaHCO₃ to minimize decomposition .

Q. How do electronic effects of the pentafluorinated group influence spectroscopic properties?

- Methodological Answer : Computational studies (DFT/B3LYP) predict downfield shifts in <sup>19</sup>F NMR due to electron-withdrawing effects. Compare calculated vs. experimental spectra to validate models. IR spectroscopy reveals C-F stretching vibrations (~1150–1250 cm⁻¹), with intensity variations reflecting substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.